molecular formula C10H19NO5S B123314 tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate CAS No. 141699-57-2

tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B123314
CAS No.: 141699-57-2
M. Wt: 265.33 g/mol
InChI Key: KWQRKOSMSFLBTJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-methylsulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQRKOSMSFLBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399808
Record name tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
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Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-57-2
Record name tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141699-57-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
  • CAS: Not explicitly provided, but synthesized in .
  • Structural Difference : The methylsulfonyloxy group is attached to a methylene bridge (-CH₂-OSO₂CH₃) at the 2-position of the pyrrolidine ring instead of the 3-position.
  • Synthesis : Achieved via reaction of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride under basic conditions (92% yield) .
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
  • CAS : 141699-56-1 , 177947-76-1
  • Molecular Formula: C₁₁H₂₁NO₅S
  • Structural Difference : Contains a methylene bridge between the pyrrolidine ring and the methylsulfonyloxy group (-CH₂-OSO₂CH₃).
  • Implications : The additional methylene group increases molecular weight (279.35 g/mol ) and lipophilicity, which may influence solubility and pharmacokinetic properties in drug design.

Stereoisomers

(R)- and (S)-Enantiomers
  • CAS :
    • (R)-isomer: 127423-61-4
    • (S)-isomer: 132945-75-6
  • Purity : 95% (R) and 97% (S) .
  • Implications : Enantiomeric purity is critical in asymmetric synthesis and drug development, as stereochemistry can dictate biological activity .

Functional Group Variants

tert-Butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate
  • CAS: Not provided, but synthesized in .
  • Structural Difference: Replaces the methylsulfonyloxy group with a bromoisoquinoline moiety.
  • Implications : The bulky aromatic substituent introduces steric hindrance and electronic effects, making it suitable for cross-coupling reactions in medicinal chemistry .
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • CAS : 1420904-04-6
  • Structural Difference : Substitutes methylsulfonyloxy with a pyrimidinyloxy group.

Sulfonate vs. Sulfinate Derivatives

(R)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • CAS : 863453-61-6
  • Structural Difference : Contains a cyclic sulfinate group instead of a linear sulfonate.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate 141699-57-2 C₁₀H₁₉NO₅S 265.33 3-OSO₂CH₃ Nucleophilic substitution reactions
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate 177947-76-1 C₁₁H₂₁NO₅S 279.35 -CH₂-OSO₂CH₃ Intermediate in peptide synthesis
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate - C₁₁H₂₁NO₅S 279.35 2-CH₂-OSO₂CH₃ Asymmetric synthesis
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate 1420904-04-6 C₁₆H₂₃N₃O₃ 305.38 -CH₂-O-(4-methylpyrimidine) Kinase inhibition studies

Research Findings and Implications

  • Synthetic Accessibility : The target compound (CAS 141699-57-2) is synthesized in high yield (92%) via methanesulfonylation of a hydroxy precursor , whereas analogs with aromatic substituents (e.g., pyrimidine) require multi-step coupling reactions .
  • Reactivity : Methylsulfonyloxy groups are superior leaving groups compared to halides or esters, enabling efficient SN2 reactions .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate?

  • The compound is synthesized via sulfonylation of the corresponding alcohol precursor. A typical procedure involves reacting (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0°C to room temperature . Purification is achieved via standard aqueous workup and solvent evaporation.

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

  • The stereochemistry is preserved by using enantiomerically pure starting materials (e.g., (R)-configured alcohol precursors) and mild reaction conditions to avoid racemization. Reaction progress is monitored via TLC or HPLC to confirm retention of stereochemistry .

Q. What characterization techniques are critical for verifying the compound’s structure?

  • 1H/13C NMR : Assignments of pyrrolidine ring protons (δ 3.5–4.5 ppm for methine adjacent to sulfonate) and tert-butyl group (δ 1.4 ppm).
  • HRMS : Accurate mass determination (e.g., calculated m/z for C10H19NO5S: 265.3266) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretching) confirm sulfonate formation .

Q. What safety precautions are required when handling this compound?

  • The compound is classified as an irritant (Xi hazard symbol). Key precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Avoidance of heat/sparks (P210 precaution) .
  • Immediate medical consultation if exposed (P101 precaution) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Temperature control : Maintaining 0°C during MsCl addition minimizes side reactions (e.g., hydrolysis).
  • Stoichiometry : A 1.2–1.5 molar excess of MsCl ensures complete conversion.
  • Solvent choice : Anhydrous DCM prevents moisture interference, while triethylamine acts as both base and proton scavenger .

Q. What strategies address low regioselectivity in related pyrrolidine derivatives?

  • Protecting group modulation : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine ring, reducing undesired side reactions.
  • Directed functionalization : Use of directing groups (e.g., hydroxyl or sulfonate) enhances regiocontrol during subsequent substitutions .

Q. How does the sulfonate group influence the compound’s reactivity in nucleophilic substitutions?

  • The methylsulfonyl (mesyl) group is an excellent leaving group, enabling SN2 reactions with amines, thiols, or alkoxides. For example, it can be displaced by nucleophiles to generate pyrrolidine-based pharmacophores (e.g., amine derivatives) .

Q. What are the applications of this compound in medicinal chemistry?

  • Intermediate for drug discovery : It serves as a key precursor for synthesizing sphingosine-1-phosphate (S1P) receptor modulators and BET bromodomain inhibitors .
  • Pro-drug development : The Boc group facilitates controlled release of active moieties under physiological conditions .

Q. How can competing side reactions (e.g., ring-opening) be mitigated during functionalization?

  • Low-temperature conditions : Reactions performed at –20°C to 0°C minimize ring strain-induced decomposition.
  • Bulky nucleophiles : Steric hindrance reduces undesired ring-opening pathways .

Methodological Notes

  • Purification : Flash chromatography (hexane/EtOAc gradients) is effective for isolating the product .
  • Storage : Store at 2–8°C under inert atmosphere to prevent sulfonate degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

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